2,6-Dimethylcyclohexane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylcyclohexane-1-sulfonamide is an organic compound belonging to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties. This compound features a cyclohexane ring substituted with two methyl groups at positions 2 and 6, and a sulfonamide group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing sulfonamides involves the reaction between amines and sulfonyl chlorides in the presence of a base. For 2,6-Dimethylcyclohexane-1-sulfonamide, the reaction typically involves the nucleophilic attack of ammonia or primary amines on sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often employs large-scale sulfonylation reactions. These reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylcyclohexane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2,6-Dimethylcyclohexane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its diuretic and anticancer properties.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,6-Dimethylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally act by inhibiting enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication. This inhibition leads to the disruption of bacterial cell metabolism and ultimately results in cell death .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethylcyclohexane
- 1,3-Dimethylcyclohexane
- 1,4-Dimethylcyclohexane
Uniqueness
2,6-Dimethylcyclohexane-1-sulfonamide is unique due to its specific substitution pattern on the cyclohexane ring, which influences its chemical reactivity and biological activity. The presence of the sulfonamide group also imparts distinct pharmacological properties compared to other dimethylcyclohexane derivatives .
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2,6-dimethylcyclohexane-1-sulfonamide |
InChI |
InChI=1S/C8H17NO2S/c1-6-4-3-5-7(2)8(6)12(9,10)11/h6-8H,3-5H2,1-2H3,(H2,9,10,11) |
InChI Key |
LXLZVAGHTAYWHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1S(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.